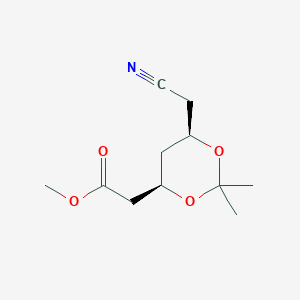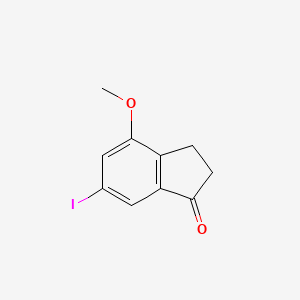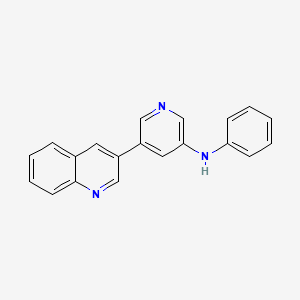
3-Pyridinamine, N-phenyl-5-(3-quinolinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenyl-5-(quinolin-3-yl)pyridin-3-amine is a heterocyclic compound that features a quinoline and pyridine ring system. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both quinoline and pyridine moieties in its structure suggests that it may exhibit unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyl-5-(quinolin-3-yl)pyridin-3-amine typically involves the following steps:
Formation of Quinoline Derivative: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Formation of Pyridine Derivative: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Coupling Reaction: The quinoline and pyridine derivatives are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Industrial Production Methods: Industrial production of N-Phenyl-5-(quinolin-3-yl)pyridin-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the quinoline and pyridine rings.
Reduction: Reduction reactions can occur at the aromatic rings, leading to the formation of partially or fully hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Hydrogenated derivatives with reduced aromaticity.
Substitution: Substituted derivatives with various functional groups attached to the quinoline or pyridine rings.
Applications De Recherche Scientifique
N-Phenyl-5-(quinolin-3-yl)pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of N-Phenyl-5-(quinolin-3-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
N-Phenyl-5-(quinolin-3-yl)pyridin-2-amine: Similar structure but with a different position of the nitrogen atom in the pyridine ring.
N-Phenyl-5-(quinolin-3-yl)pyridin-4-amine: Similar structure but with a different position of the nitrogen atom in the pyridine ring.
N-Phenyl-5-(quinolin-2-yl)pyridin-3-amine: Similar structure but with a different position of the nitrogen atom in the quinoline ring.
Uniqueness: N-Phenyl-5-(quinolin-3-yl)pyridin-3-amine is unique due to the specific arrangement of the quinoline and pyridine rings, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
767342-25-6 |
|---|---|
Formule moléculaire |
C20H15N3 |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
N-phenyl-5-quinolin-3-ylpyridin-3-amine |
InChI |
InChI=1S/C20H15N3/c1-2-7-18(8-3-1)23-19-11-17(12-21-14-19)16-10-15-6-4-5-9-20(15)22-13-16/h1-14,23H |
Clé InChI |
HTGVDISXOQWYFP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CN=CC(=C2)C3=CC4=CC=CC=C4N=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


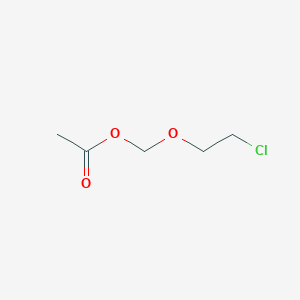
![2-(5-Phenoxypyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B15062924.png)
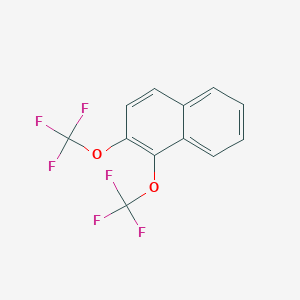
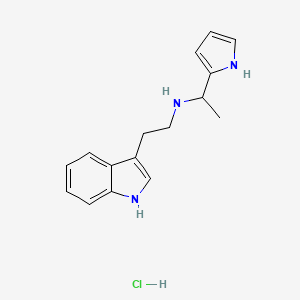
![Ethyl 2,7-dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15062958.png)
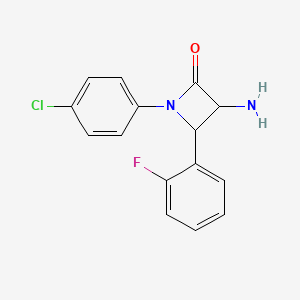
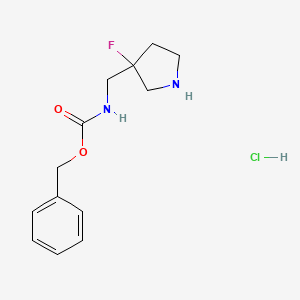
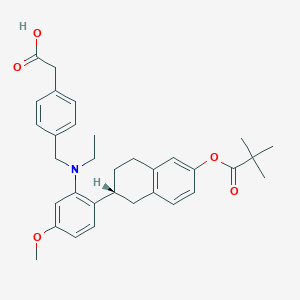
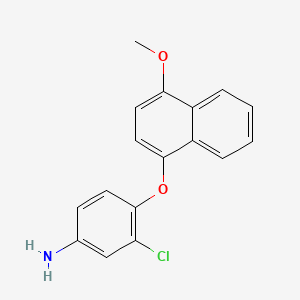
![2H,2'H-[5,5'-bichromene]-2,2'-dione](/img/structure/B15062985.png)
![5-Bromo-10-hydroxy-2H-naphtho[2,3-b]pyran-2-one](/img/structure/B15062996.png)
![Acetamide, N-[2-[2-(4-methylphenyl)-1H-indol-3-yl]ethyl]-](/img/structure/B15063002.png)
